(R)-tert-butyl 2-((7-chloropyrido[4,3-b]pyrazin-5-ylamino)methyl)morpholine-4-carboxylate is a complex organic compound with significant implications in medicinal chemistry, particularly as a potential inhibitor of checkpoint kinase 1 (CHK1). This compound exhibits structural features that are characteristic of biologically active heterocycles, which are often utilized in drug discovery and development.
This compound belongs to the class of pyridopyrazines, which are known for their diverse biological activities. It can be classified as a morpholine derivative due to the presence of a morpholine ring, which is often involved in enhancing the pharmacokinetic properties of drug candidates.
The synthesis of (R)-tert-butyl 2-((7-chloropyrido[4,3-b]pyrazin-5-ylamino)methyl)morpholine-4-carboxylate typically involves several key steps:
The synthesis may employ various catalysts such as palladium or nickel to facilitate reactions like Suzuki coupling, which can be essential for constructing the complex heterocyclic structures present in this compound . Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
The molecular formula for (R)-tert-butyl 2-((7-chloropyrido[4,3-b]pyrazin-5-ylamino)methyl)morpholine-4-carboxylate is , with a molecular weight of approximately 379.85 g/mol.
The structure includes:
The compound can undergo various chemical reactions typical for heterocycles, including:
Understanding these reactions allows chemists to modify the compound for improved efficacy or selectivity against specific biological targets. For instance, modifying substituents on the pyridopyrazine may enhance its potency as a CHK1 inhibitor.
(R)-tert-butyl 2-((7-chloropyrido[4,3-b]pyrazin-5-ylamino)methyl)morpholine-4-carboxylate acts primarily as an inhibitor of CHK1, a critical kinase involved in DNA damage response pathways.
The mechanism involves:
This action highlights its potential role in cancer therapy by enhancing the effectiveness of chemotherapeutic agents.
Relevant data indicate that its solubility and stability make it suitable for biological assays and potential therapeutic applications .
(R)-tert-butyl 2-((7-chloropyrido[4,3-b]pyrazin-5-ylamino)methyl)morpholine-4-carboxylate has several applications:
The synthesis of (R)-tert-butyl 2-((7-chloropyrido[4,3-b]pyrazin-5-ylamino)methyl)morpholine-4-carboxylate employs fragment-based strategies to optimize ligand efficiency (LE) and lipophilic ligand efficiency (LLE). The molecule comprises three pharmacologically relevant fragments: a 7-chloropyrido[4,3-b]pyrazine core, a morpholine ring, and a tert-butyl carbamate group. The pyridopyrazine fragment provides a planar, electron-deficient heterocyclic system that facilitates π-stacking interactions and hydrogen bonding with kinase ATP-binding sites [3]. The morpholine moiety introduces a semi-saturated, polar heterocycle that enhances aqueous solubility and serves as a hydrogen bond acceptor, while the tert-butyloxycarbonyl (Boc) group shields the morpholine nitrogen, improving metabolic stability and membrane permeability [9].
Ligand efficiency metrics were optimized during scaffold assembly:
Table 1: Ligand Efficiency Optimization of Key Fragments
Fragment | ΔLE (kcal/mol·HA⁻¹) | ΔLLE | Role in Optimization |
---|---|---|---|
7-Chloropyrido[4,3-b]pyrazine | +0.45 | +2.1 | Base affinity & kinase selectivity |
Morpholine | +0.28 | +1.3 | Solubility & vector orientation |
tert-Butyl carbamate | +0.31 | +1.8 | Metabolic stability & permeability |
Fragment linking strategies followed the "sp3 enrichment" principle, increasing saturation (Fsp³ = 0.42) to improve physicochemical profiles. This approach balanced target engagement (Kd = 23 nM for Lck kinase) with favorable solubility (>50 µM in PBS) [3] [7].
X-ray crystallography and molecular dynamics simulations guided core modifications to optimize target engagement. The pyridopyrazine core occupies the adenine-binding pocket of kinases, with the 7-chloro substituent oriented toward a hydrophobic cleft formed by conserved residues (e.g., Leu273 in Lck kinase). This chloro group contributes a 5-fold affinity enhancement over unsubstituted analogs by exploiting halogen bonding with backbone carbonyls [3] [10].
The morpholine ring adopts a chair conformation, positioning its oxygen atom for water-mediated hydrogen bonds with catalytic residues (e.g., Glu288 in Lck). Structure-activity relationship (SAR) studies revealed that:
Table 2: Binding Interactions of Core Components
Structural Element | Target Interaction | ΔKd vs. Parent |
---|---|---|
7-Chloro substituent | Halogen bond with Leu273 carbonyl | 5.1-fold improvement |
Morpholine oxygen | H-bond via water to Glu288 | 3.2-fold improvement |
(R)-Morpholine C2 | Vector alignment to allosteric site | 10-fold vs. (S)-isomer |
tert-Butyl carbamate | Hydrophobic shielding of N-atom | 100-fold cell potency loss if removed |
Molecular dynamics simulations (3 μs) confirmed the complex stability, with the morpholine core maintaining <1.5 Å RMSD during simulations, while the pyrazine ring undergoes adaptive rotation to accommodate gatekeeper residues [3].
The (R)-stereochemistry at the morpholine C2 position is critical for kinase selectivity and cellular activity. Enantioselective synthesis produced both isomers, revealing that the (R)-enantiomer exhibits 23 nM IC50 against Lck kinase with >10-fold selectivity over Src family kinases, while the (S)-enantiomer showed broad polypharmacology (>70% kinase inhibition at 1 μM) [3] [7].
The chiral center controls three-dimensional positioning:
Kinome-wide profiling (373 kinases) demonstrated that chirality reduces off-target effects: The (R)-isomer inhibits only 4 kinases >70% at 1 μM (Lck, DDR1, Fgr, Bmx), whereas racemic analogs inhibit 27 kinases. This selectivity stems from differential stabilization of the DFG-out conformation—the (R)-enantiomer induces a 15° rotation in the activation loop, incompatible with 90% of kinases [7].
Bioisosteric modifications of the pyrido-pyrazine core and carbamate group have been explored to refine pharmacokinetics and patentability while preserving target engagement:
Pyridopyrazine bioisosteres:
Carbamate bioisosteres:
Table 3: Impact of Key Bioisosteric Replacements
Bioisostere | Potency (Lck IC50, nM) | Solubility (µM) | Metabolic Stability (CLint, μL/min/mg) |
---|---|---|---|
Pyrido[4,3-b]pyrazine (Parent) | 23 | 52 | 12 |
[1,2,4]Triazolo[4,3-a]pyrazine | 37 | 124 | 18 |
7-Bromopyrido[4,3-b]pyrazine | 18 | 48 | 45 |
Cyclopentyl carbamate | 210 | 12 | 89 |
1,2,3-Triazole carbamate | 1150 | 210 | 8 |
The morpholine ring has limited bioisosteric tolerance: Piperazine replacements increased basicity (pKa >9.0), leading to lysosomal trapping and reduced cellular efficacy, while tetrahydropyran analogs showed 100-fold potency loss due to disrupted water-mediated H-bond networks [3] [8]. These findings underscore the critical balance of electronic, steric, and physicochemical properties maintained in the parent compound.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1